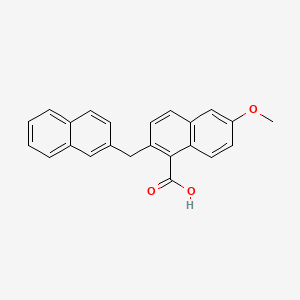
6-methoxy-2-(naphthalen-2-ylmethyl)naphthalene-1-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2-(naphthalen-2-ylmethyl)naphthalene-1-carboxylic acid is an organic compound with a complex structure that includes two naphthalene rings. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-(naphthalen-2-ylmethyl)naphthalene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which involves the reaction of 6-methoxy-2-naphthaleneboronic acid with a suitable aryl halide under palladium catalysis . The reaction conditions often require a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-2-(naphthalen-2-ylmethyl)naphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives.
Aplicaciones Científicas De Investigación
6-Methoxy-2-(naphthalen-2-ylmethyl)naphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-methoxy-2-(naphthalen-2-ylmethyl)naphthalene-1-carboxylic acid involves its interaction with molecular targets such as cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-2-naphthaleneboronic acid: Used in similar synthetic applications and undergoes similar reactions.
6-Methoxy-2-naphthoic acid: Another related compound with similar structural features and applications.
Uniqueness
6-Methoxy-2-(naphthalen-2-ylmethyl)naphthalene-1-carboxylic acid is unique due to its specific structural configuration, which allows it to interact with biological targets in a distinct manner. Its dual naphthalene rings provide a rigid framework that can be functionalized for various applications.
Propiedades
Número CAS |
114326-27-1 |
|---|---|
Fórmula molecular |
C23H18O3 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
6-methoxy-2-(naphthalen-2-ylmethyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C23H18O3/c1-26-20-10-11-21-18(14-20)8-9-19(22(21)23(24)25)13-15-6-7-16-4-2-3-5-17(16)12-15/h2-12,14H,13H2,1H3,(H,24,25) |
Clave InChI |
VROYZCXQSBSKET-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=C(C=C2)CC3=CC4=CC=CC=C4C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


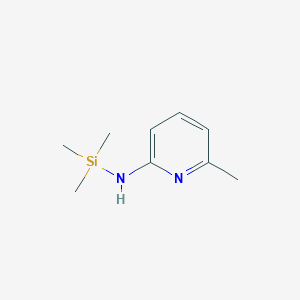
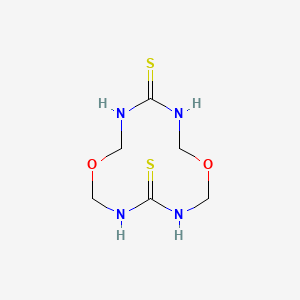
![1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one](/img/structure/B14295256.png)
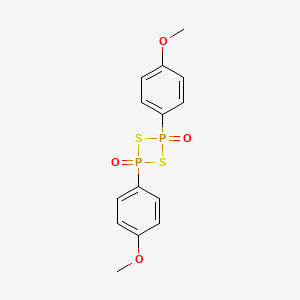
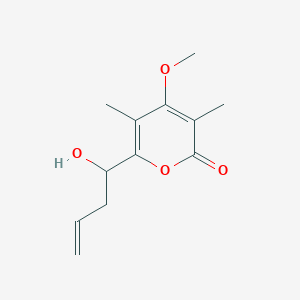





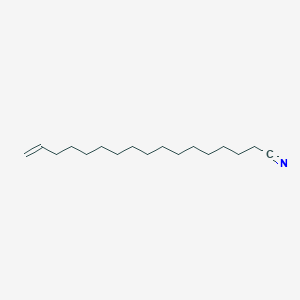

![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)
![5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine](/img/structure/B14295322.png)
